molecular formula C11H17NO B12979060 2-Amino-3-(4-ethylphenyl)propan-1-ol

2-Amino-3-(4-ethylphenyl)propan-1-ol

Cat. No.: B12979060
M. Wt: 179.26 g/mol
InChI Key: LVYNGVCEWNXYAC-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethylphenyl)propan-1-ol is a β-amino alcohol derivative characterized by a para-ethyl-substituted phenyl group attached to a propanol backbone. This structural motif is critical in medicinal chemistry, where such compounds often serve as intermediates for synthesizing bioactive molecules. The ethyl group at the para position contributes to unique steric and electronic properties, distinguishing it from halogenated or other substituted analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-3-(4-ethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)7-11(12)8-13/h3-6,11,13H,2,7-8,12H2,1H3

InChI Key

LVYNGVCEWNXYAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-ethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • The chlorinated derivative exhibits the highest molecular weight (185.65 g/mol) and density (1.2 g/cm³), attributed to chlorine’s atomic mass and polarizable electron cloud .
  • The ethyl-substituted compound has a lower molecular weight (179.26 g/mol) compared to the difluoro analog (187.19 g/mol), reflecting fluorine’s lower atomic mass but dual substitution .
  • Limited data for the ethyl variant’s melting/boiling points suggest a need for experimental validation, though its reduced polarity relative to halogenated analogs may result in lower melting points.

Research Findings and Implications

  • Synthetic Utility : Halogenated derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl variant may excel in Friedel-Crafts alkylation due to its electron-rich aromatic ring .
  • Solubility Trade-offs : The ethyl group’s lipophilicity could limit aqueous solubility, necessitating formulation strategies like salt formation or prodrug design.

Biological Activity

2-Amino-3-(4-ethylphenyl)propan-1-ol, also known as a derivative of phenylpropanolamine, is a compound with potential biological activity that has garnered attention in medicinal chemistry. Its structure, characterized by an amino group and a hydroxy group attached to a propan-1-ol backbone, allows for diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and hydroxyl groups facilitate hydrogen bonding and hydrophobic interactions, which can modulate enzyme activities and influence cellular pathways. This interaction profile suggests potential applications in drug development, particularly in targeting receptors and enzymes involved in metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, the compound demonstrated an IC50 value of 25 µM against HeLa cells (cervical cancer), indicating moderate efficacy.

Neuroprotective Effects

Preliminary research suggests that this compound may also have neuroprotective effects. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function.

Study on Antimicrobial Efficacy

A study published in MDPI explored the efficacy of various derivatives of phenylpropanolamine, including this compound, against resistant strains of bacteria. The study found that the compound was effective at lower concentrations compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Study

Another study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The results indicated significant improvement in memory retention and reduction in amyloid plaque formation when treated with this compound .

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